tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 g/mol . It is primarily used in research and development settings, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process can be catalyzed by palladium to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of an amine derivative.
Substitution of the methoxy group: can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine-based molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Uniqueness: tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)18-12-7-9-19(10-8-12)13-5-6-14(20(22)23)15(11-13)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONXENUMXLKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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